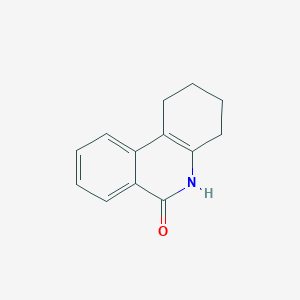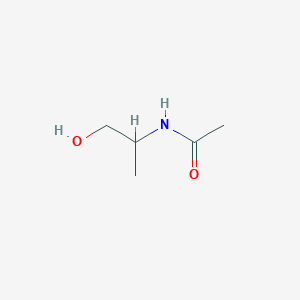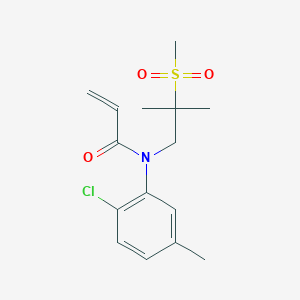
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide, also known as CMMP, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. CMMP is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as an anticancer agent. In addition, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infections.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action to better understand its therapeutic potential. Further studies are also needed to determine its safety and efficacy in animal models and clinical trials. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored.
Synthesis Methods
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-5-methylphenylamine with 2-methyl-2-methylsulfonylpropylamine to form the intermediate compound. The intermediate compound is then reacted with acryloyl chloride to form this compound. Other methods involve the use of different reagents and reaction conditions.
Properties
IUPAC Name |
N-(2-chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-6-14(18)17(10-15(3,4)21(5,19)20)13-9-11(2)7-8-12(13)16/h6-9H,1,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQSVDIUNRGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N(CC(C)(C)S(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)

![1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2854103.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
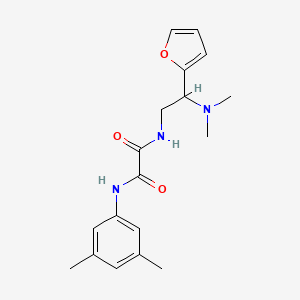

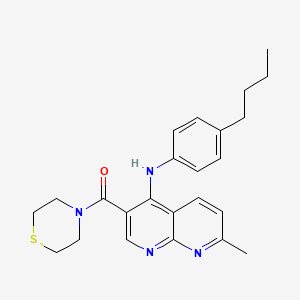
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)
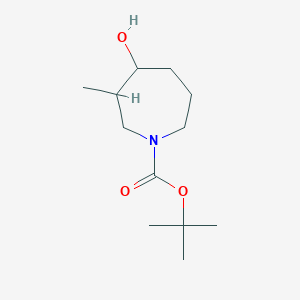
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

